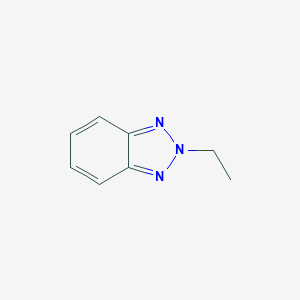

2-Ethylbenzotriazole

Description

Historical Context and Evolution of Benzotriazole (B28993) Chemistry

The journey of benzotriazole chemistry began in the late 19th century with the first reported synthesis of the parent compound, benzotriazole, by G. Schultz in 1889. nih.gov Initially, its primary application was industrial, where it proved to be an effective corrosion inhibitor for metals like copper and its alloys. nih.gov This property is attributed to its ability to form a stable, protective film on the metal surface.

By the mid-20th century, the scientific community's interest in benzotriazole expanded beyond its industrial uses. nih.gov Researchers began to recognize its potential biological activities, paving the way for its exploration in medicinal and pharmaceutical chemistry. nih.govchemsrc.com The benzotriazole scaffold proved to be a versatile building block for creating a diverse array of molecules with various pharmacological properties. nih.govchemsrc.com This shift marked a significant evolution, from a simple industrial chemical to a privileged structure in drug discovery and organic synthesis. nih.govgrowingscience.com The development of various synthetic methodologies, including N-alkylation techniques, has further broadened the scope of accessible benzotriazole derivatives. chemsrc.com

Structural Significance of the Benzotriazole Heterocycle in Chemical Systems

The chemical compound benzotriazole is a bicyclic heterocycle, featuring a benzene (B151609) ring fused to a 1,2,3-triazole ring. chemsrc.comvulcanchem.com This fusion creates a planar, aromatic system with conjugated π-electrons. chemicalbook.com A key characteristic of the benzotriazole structure is the presence of three nitrogen atoms, which can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. up.ptslideshare.net The 1H-form is generally predominant at room temperature. up.pt

The structural features of the benzotriazole ring impart a unique combination of chemical stability and reactivity, making it a valuable scaffold in synthesis. nih.govaksci.com It can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical properties. up.pt The nitrogen atoms can act as ligands, enabling the formation of complexes with metals. researchgate.net This versatility has established the benzotriazole heterocycle as a crucial component in diverse chemical systems, from materials science to medicinal chemistry. growingscience.comaksci.com

Overview of Current Research Landscape Pertaining to Ethyl-Substituted Benzotriazoles

Research into N-substituted benzotriazoles is an active field, with ethyl-substituted variants like 2-Ethylbenzotriazole being subjects of specific studies. Synthetic approaches, such as the palladium-catalyzed reaction of azoarenes bearing ethyl groups with TMSN3, have been developed to produce 2-aryl-2H-benzotriazoles, including 2-ethyl derivatives. acs.org Another method involves the rhodium(III)-catalyzed synthesis from azobenzenes using silver nitrate (B79036) as a nitrogen source. researchgate.net

The mass spectrometric behavior of alkylated benzotriazoles, including 2-ethylbenzotriazole, has been investigated. Studies show that upon electron impact, 2-ethylbenzotriazole undergoes elimination of ethylene (B1197577) to form a 2H-benzotriazole 'molecular ion', which then isomerizes to the 1H tautomer before subsequent fragmentation through the loss of nitrogen. researchgate.net

Furthermore, pyrolytic studies have demonstrated that 2-ethylbenzotriazole can undergo a 1,5-shift to rearrange into the corresponding 1-substituted benzotriazole. ontosight.ai In applied research, a patent has described the synthesis of 1-ethylbenzotriazole-5-carboxylic acid trifluoroethyl ester, noting its potential as a control agent for various plant diseases. orgchemboulder.com The ethyl substituent itself can modify the properties of the parent molecule; for instance, in corrosion inhibition applications, an ethyl group may enhance the adsorption of the molecule onto metal surfaces through hydrophobic interactions. chemicalbook.com

Fundamental Theoretical Frameworks Applied in 2-Ethylbenzotriazole Studies

To gain deeper insight into the structure, reactivity, and properties of benzotriazoles, various computational and theoretical frameworks are employed. Quantum-chemical studies using methods like the Complete Active Space (CAS) SCF and Multiconfigurational Second-Order Perturbation (CASPT2) theory have been applied to investigate the excitation energies, dipole moments, and electronic states of the 1H- and 2H-benzotriazole tautomers. unishivaji.ac.in These studies are crucial for understanding their UV absorption and emission spectra. unishivaji.ac.in

Density Functional Theory (DFT) is another powerful tool used to model benzotriazole systems. researchgate.net For example, DFT calculations have been used to study the adsorption mechanism of benzotriazole on copper surfaces, providing insights into its function as a corrosion inhibitor. ugr.es Computational studies are also valuable for predicting the thermochemical and thermophysical properties of benzotriazole derivatives, helping to understand the energetic effects of substituents on the benzotriazole ring. up.pt Theoretical investigations into the thermal decomposition of related small molecules, such as ethyl azide (B81097), have utilized methods like MP2, B3LYP, and CAS/MP2 to elucidate reaction mechanisms and energy barriers, providing a theoretical basis for understanding the behavior of the ethyl group in related heterocyclic compounds. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of 2-Ethylbenzotriazole

| Property | Value | Source |

| IUPAC Name | 2-ethylbenzotriazole | nih.gov |

| Molecular Formula | C₈H₉N₃ | nih.gov |

| Molecular Weight | 147.18 g/mol | nih.gov |

| CAS Number | 16584-04-6 | nih.gov |

| Canonical SMILES | CCN1N=C2C=CC=CC2=N1 | nih.gov |

| InChIKey | SLABSMWKISCOCW-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 2.1 | nih.gov |

This interactive table provides key physicochemical data for 2-Ethylbenzotriazole.

Table 2: Spectroscopic Data Summary for 2-Ethylbenzotriazole

| Spectrum Type | Key Features / Conditions | Source |

| GC-MS | Molecular Ion Peak (m/z): 147 | nih.gov |

| ¹H NMR | Instrument: Varian CFT-20 | nih.gov |

| ¹³C NMR | Sample Source: K. Sukata, Nihon Tokushu Kagaku Kogyo Co., Ltd. | nih.gov |

| FTIR | Technique: Capillary Cell (Neat) | nih.gov |

| Vapor Phase IR | Instrument: Digilab FTS-14 | nih.gov |

This interactive table summarizes the types of spectroscopic data available for 2-Ethylbenzotriazole in public databases.

Structure

3D Structure

Properties

CAS No. |

16584-04-6 |

|---|---|

Molecular Formula |

C8H9N3 |

Molecular Weight |

147.18 g/mol |

IUPAC Name |

2-ethylbenzotriazole |

InChI |

InChI=1S/C8H9N3/c1-2-11-9-7-5-3-4-6-8(7)10-11/h3-6H,2H2,1H3 |

InChI Key |

SLABSMWKISCOCW-UHFFFAOYSA-N |

SMILES |

CCN1N=C2C=CC=CC2=N1 |

Canonical SMILES |

CCN1N=C2C=CC=CC2=N1 |

Synonyms |

2-Ethyl-2H-benzotriazole |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethylbenzotriazole and Its Functionalized Derivatives

Strategic Approaches to the Synthesis of 2-Ethylbenzotriazole Core Structures

Cycloaddition Reactions in the Construction of Benzotriazole (B28993) Ring Systems

Cycloaddition reactions are a powerful tool in the formation of heterocyclic rings, including the benzotriazole core. A prominent method is the [3+2] cycloaddition of benzynes with azides. researchgate.net This approach allows for a rapid and mild synthesis of a variety of substituted benzotriazoles. researchgate.net The in situ generation of benzynes from precursors like o-(trimethylsilyl)aryl triflates, followed by their reaction with an appropriate azide (B81097), can lead to the formation of the benzotriazole ring system. researchgate.net

Another relevant cycloaddition is the 1,3-dipolar cycloaddition, a concerted pericyclic reaction involving a 1,3-dipole and a dipolarophile, which results in the formation of a five-membered ring. tsijournals.com While these methods are fundamental to creating the benzotriazole skeleton, the direct synthesis of 2-Ethylbenzotriazole via cycloaddition would require a pre-functionalized azide or benzyne, which can add complexity to the synthetic route.

The photochemistry of benzotriazoles can also induce intermolecular cycloaddition reactions. Irradiation of benzotriazoles can generate 1,3-diradical intermediates that subsequently react with alkenes or alkynes. nih.gov For instance, irradiation of 1-alkyl-1H-benzotriazoles with maleimides has been shown to produce dihydropyrrolo[3,4-b]indoles. nih.gov

Regioselective Alkylation and Arylation Protocols for Benzotriazoles

The direct alkylation of benzotriazole often yields a mixture of N1 and N2 isomers, with the N1-substituted product typically being the major component. researchgate.net Achieving high selectivity for the N2 position is a significant challenge. However, several advanced catalytic systems have been developed to control the regioselectivity of this transformation.

Rhodium-catalyzed reactions have shown considerable promise in directing the alkylation to the N2 position. For example, a rhodium-catalyzed N2-alkylation of benzotriazoles with diazo compounds has been reported to provide N2-alkylated products in good to excellent yields and with high selectivity. nih.govresearchgate.net DFT calculations suggest this reaction may proceed through a formal 1,3-hydrogen shift. researchgate.net Another rhodium-based system utilizing specific ligands can achieve regiodivergent coupling of benzotriazoles with allenes, where the choice of ligand dictates whether N1 or N2 allylation occurs. researchgate.net

Scandium triflate (Sc(OTf)₃) has also been identified as an effective catalyst for the highly N2-selective alkylation of benzotriazoles with cyclohexanones. rsc.orgrsc.org This method provides access to a range of N2-alkylated benzotriazoles under mild conditions. rsc.org Furthermore, cobalt-catalyzed hydroamination of olefins has been shown to selectively produce N2-alkylated benzotriazoles. researchgate.net The high N2-selectivity in some systems is attributed to a combination of hydrogen bonding and Lewis acid/base activation, which reverses the typical reactivity favoring the N1-position. nih.gov

For the synthesis of 2-Ethylbenzotriazole, these catalytic approaches could potentially be adapted by using appropriate ethylating agents in place of the more complex substrates used in the initial studies.

| Catalyst/Method | Substrate | Reagent | Selectivity | Yield |

| Rhodium(I)/DPEphos | Benzotriazole | Allene | High N2 | Good |

| Rhodium(II) acetate (B1210297) | Benzotriazole | Diazo compound | Excellent N2 | Good to Excellent |

| Scandium triflate | Benzotriazole | Cyclohexanone | Excellent N2 | High |

| Cobalt-salen complex | Benzotriazole | Unactivated alkene | High N2 | Good |

One-Pot Multicomponent Reactions in 2-Ethylbenzotriazole Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. nih.gov The development of MCRs for the synthesis of N-substituted benzotriazoles is an active area of research.

One such strategy involves the intramolecular cyclization of N-alkyl-o-phenylenediamines, which can be formed in situ. tsijournals.com This method avoids the use of potentially hazardous azides and can produce N1-alkylated benzotriazoles in high yields. tsijournals.com While this particular method is selective for the N1 position, the principles of MCRs could be applied to develop a convergent synthesis for 2-Ethylbenzotriazole. For instance, a reaction involving an ortho-substituted aniline, a source of the remaining two nitrogen atoms, and an ethylating agent in a single pot could potentially be designed.

The synthesis of fused 1,2,3-triazoles has been achieved through a sequential MCR and intramolecular azide-alkyne cycloaddition (IAAC) approach. mdpi.comkuleuven.be In these reactions, the azide and alkyne functionalities are incorporated into the product of the MCR, which then undergoes intramolecular cyclization. kuleuven.be While this leads to fused systems, it demonstrates the power of MCRs in constructing complex triazole-containing molecules.

Modern Techniques in 2-Ethylbenzotriazole Synthesis

Mechanochemical Synthesis Approaches for Ligands and Intermediates

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. This technique, often performed by grinding or milling, can lead to shorter reaction times, higher yields, and reduced solvent waste.

While the direct mechanochemical synthesis of 2-Ethylbenzotriazole has not been extensively reported, the methodology has been successfully applied to the synthesis of related heterocyclic compounds, such as 2-aryl benzothiazoles and substituted benzimidazoles, via a simple mortar-and-pestle grinding method. growkudos.com This suggests the potential for developing a solvent-free mechanochemical approach for the N-alkylation of benzotriazole. Such a process would likely involve the grinding of benzotriazole with an ethylating agent in the presence of a solid base. The efficiency and regioselectivity of such a reaction would need to be investigated.

Microwave-Assisted Synthetic Routes to Benzotriazole Derivatives

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. nih.gov The N-alkylation of benzotriazole is a reaction that has been shown to benefit from microwave irradiation. nih.gov

The synthesis of N-alkylated benzotriazole derivatives has been achieved by the reaction of benzotriazole with various alkyl halides in the presence of a base, such as potassium carbonate, under microwave irradiation. nih.gov These reactions are typically faster and can result in higher yields than their conventionally heated counterparts. nih.gov For example, the synthesis of 1-chloromethylbenzotriazole, a precursor for further functionalization, was completed in approximately 4 minutes under microwave irradiation, compared to 6 hours with conventional reflux. nih.gov

A comparison of conventional and microwave-assisted synthesis for a range of benzotriazole derivatives demonstrated that the microwave-assisted methods consistently led to higher yields in significantly shorter reaction times. nih.gov This suggests that the synthesis of 2-Ethylbenzotriazole could be efficiently achieved through the microwave-assisted reaction of benzotriazole with an ethylating agent, although careful optimization would be required to favor the N2-isomer.

| Reaction | Method | Reaction Time | Yield |

| Synthesis of 1-chloromethylbenzotriazole | Conventional (reflux) | 6 hours | Not specified |

| Synthesis of 1-chloromethylbenzotriazole | Microwave (180 W) | 4 min 20 sec | Not specified |

| Synthesis of 5-substituted benzotriazole amides | Conventional (reflux) | 4 hours | 65-72% |

| Synthesis of 5-substituted benzotriazole amides | Microwave (180 W) | 4 min 30 sec | 83-93% |

Solvent-Free Reaction Conditions in Green Chemical Synthesis

In recent years, the principles of green chemistry have steered synthetic methodologies towards minimizing waste and energy consumption. For the N-alkylation of benzotriazole to produce compounds like 2-ethylbenzotriazole, solvent-free reaction conditions, particularly those utilizing microwave irradiation, have emerged as a highly efficient and environmentally benign alternative to conventional heating methods. researchgate.netnih.gov

Microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times (from hours to seconds or minutes), lower costs, simplicity in processing, and high yields. researchgate.netnih.gov This technique involves the direct exposure of reactants to microwave irradiation, often in the absence of any solvent. The reaction between benzotriazole and an ethylating agent, such as an ethyl halide, can be carried out by grinding the equimolar solid reactants and irradiating them in a microwave oven. This method not only accelerates the reaction but also reduces pollution by eliminating the need for volatile organic solvents. researchgate.net

Research on the synthesis of N-alkyl benzotriazole derivatives has demonstrated the superiority of solvent-free microwave heating over both traditional thermal methods and microwave irradiation with a solvent. researchgate.net For instance, the reaction of benzotriazole with various aralkyl halides under solvent-free microwave conditions (60% power) was completed in just 20-30 seconds, achieving yields of 90-97%. researchgate.netmanipal.edu This is a substantial improvement compared to the same reaction carried out with a solvent under microwave conditions (40-50 seconds, 85-88% yield). researchgate.net

| Reactant (Aralkyl Halide) | Time (With Solvent, seconds) | Yield (With Solvent, %) | Time (Solvent-Free, seconds) | Yield (Solvent-Free, %) |

|---|---|---|---|---|

| Substituted Biphenyl Methyl Halide 1 | 40 | 88 | 30 | 97 |

| Substituted Biphenyl Methyl Halide 2 | 40 | 86 | 20 | 94 |

| Substituted Benzyl Halide 1 | 50 | 85 | 30 | 90 |

| Substituted Benzyl Halide 2 | 50 | 86 | 30 | 94 |

| Substituted Benzyl Halide 3 | 40 | 88 | 20 | 95 |

Another green approach involves the use of supported catalysts, which can be easily recovered and reused, further minimizing waste. Polymer-supported catalysts, such as copper(I) iodide chelated on an Amberlyst® resin, have been used for the "flash" synthesis of triazoles under solvent-free conditions. nih.gov This method provides products in high yields and purities within minutes, demonstrating the potential of combining supported catalysis with solvent-free conditions for the synthesis of benzotriazole derivatives. nih.gov

Synthesis of Precursors and Building Blocks for 2-Ethylbenzotriazole Analogs

The creation of functionalized 2-ethylbenzotriazole analogs relies on the synthesis of two key types of precursors: the core benzotriazole ring, which may bear various substituents, and the ethyl group, which can be modified or part of a larger, more complex moiety.

The foundational benzotriazole scaffold is commonly synthesized via the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in an acidic medium like acetic acid. gsconlinepress.comgsconlinepress.com This method allows for the preparation of substituted benzotriazoles by starting with appropriately substituted o-phenylenediamines. For example, using 3,4-diaminobenzoic acid yields benzotriazole-5-carboxylic acid, a versatile precursor for amide derivatives. ijpsonline.com Another route involves the [3+2] cycloaddition of azides with benzynes, which provides a rapid entry to a variety of substituted benzotriazoles under mild conditions. tolyltriazole-benzotriazole.com

Once the desired benzotriazole core is obtained, it can be functionalized to create building blocks for more complex analogs. For example, benzotriazole can be reacted with 2-bromoacetic acid to form 2-(1H-benzo[d] gsconlinepress.comijpsonline.comnih.govtriazol-1-yl)acetic acid. tolyltriazole-benzotriazole.com This intermediate serves as a key building block for introducing a flexible linker, which can then be used to attach other molecular fragments. Similarly, condensation with nitrochlorobenzyl derivatives can introduce a benzylamine (B48309) moiety, which can be further functionalized to produce a wide range of amide and urea (B33335) derivatives. mdpi.com N-acylbenzotriazoles, prepared from the reaction of benzotriazole with carboxylic acids or their derivatives, are also crucial building blocks, acting as superior acylating agents in the synthesis of peptides and other complex molecules. lupinepublishers.comufl.edu

| Precursor/Building Block | Synthetic Method | Starting Materials | Significance |

|---|---|---|---|

| Substituted Benzotriazoles | Cyclocondensation | Substituted o-phenylenediamine, Sodium nitrite | Forms the core heterocyclic ring with desired functionality. gsconlinepress.com |

| Benzotriazole-5-carboxylic acid | Cyclocondensation | 3,4-Diaminobenzoic acid, Sodium nitrite | Enables synthesis of amide-linked analogs. ijpsonline.com |

| 2-(Benzotriazol-1-yl)acetic acid | N-Alkylation | Benzotriazole, 2-Bromoacetic acid | Provides a carboxylic acid handle for further functionalization. tolyltriazole-benzotriazole.com |

| N-Acylbenzotriazoles | Acylation | Benzotriazole, Carboxylic acid/Thionyl chloride | Stable and efficient acylating agents for peptide synthesis. lupinepublishers.com |

| N-(chloromethyl)benzotriazole | Reaction with Dichloromethane | Benzotriazole, Dichloromethane, Base | Versatile intermediate for introducing a methylene (B1212753) bridge. nih.gov |

Stereochemical Control and Chiral Induction in Ethylbenzotriazole Synthesis

While 2-ethylbenzotriazole itself is achiral, the synthesis of its chiral derivatives is of significant interest, particularly for pharmacological applications. Achieving stereochemical control and inducing chirality in these molecules is a sophisticated challenge that is typically addressed through two primary strategies: the use of chiral starting materials (the chiral pool) or the application of the benzotriazole group as a chiral auxiliary to direct the stereochemistry of a reaction.

One of the most effective methods for synthesizing enantiopure benzotriazole derivatives is to start with readily available chiral molecules, such as amino acids. gsconlinepress.com For instance, a novel class of benzotriazole-derived α-amino acids has been synthesized through the reaction of ortho-fluoronitrobenzenes with L-aminoalanine. gsconlinepress.com In this approach, the inherent chirality of the starting amino acid is transferred to the final product, ensuring high enantiomeric purity. This strategy leverages the natural abundance of chiral compounds to build complex, stereochemically defined molecules.

Alternatively, the benzotriazole moiety itself can be employed as a versatile synthetic auxiliary to control stereochemical outcomes. lupinepublishers.comlupinepublishers.com Benzotriazole's ability to act as an excellent leaving group allows for its participation in reactions that generate stereocenters. For example, benzotriazole-mediated reactions have been used in the stereoselective synthesis of various heterocyclic compounds. N-[1-(Benzotriazol-1-yl)alkyl]amides, derived from N-acyl-α-amino acids, can be used to generate N-acyliminium ions, which then undergo stereoselective cycloaddition reactions. lupinepublishers.com The benzotriazole group helps to control the facial selectivity of the approaching nucleophile or dienophile, leading to the preferential formation of one stereoisomer. This control is crucial in constructing molecules with multiple chiral centers, where the relative and absolute configuration must be precisely managed. Research has shown that in peptide synthesis, the use of benzotriazole-assisted chemistry proceeds without any detectable loss of the absolute configuration of the amino acid precursors. lupinepublishers.com

| Strategy | Description | Example Application | Key Advantage |

|---|---|---|---|

| Chiral Pool Synthesis | Incorporation of a chiral starting material, such as an amino acid, into the final molecule. | Synthesis of benzotriazole-derived α-amino acids from L-aminoalanine. gsconlinepress.com | Direct transfer of chirality, ensuring high enantiopure products. |

| Benzotriazole as a Chiral Auxiliary | The benzotriazole group directs the stereochemical outcome of a reaction and is subsequently removed. | Stereoselective cycloadditions involving N-acyliminium ions generated from benzotriazole precursors. lupinepublishers.com | Enables the creation of new stereocenters with high selectivity. |

| Benzotriazole-Mediated Peptide Coupling | Using N-acylbenzotriazoles to form peptide bonds without racemization. | Solution-phase synthesis of heptapeptides. lupinepublishers.com | Preservation of the stereochemical integrity of amino acid residues. |

Elucidation of Reaction Mechanisms and Transformational Pathways Involving 2 Ethylbenzotriazole

Mechanistic Investigations of Organic Reactions Catalyzed or Mediated by Benzotriazoles

Benzotriazole (B28993) and its derivatives are known to act as mediators or catalysts in various organic reactions. In the absence of an added base, benzotriazole can react with substrates like α-halogenated ketones or esters, facilitating the substitution of the halogen with the benzotriazol-1-yl group. researchgate.net This reactivity is also observed in ionic liquids, where alkyl halides react with benzotriazole to afford N-1-alkylbenzotriazoles with high regioselectivity over the N-2 isomer. researchgate.net

While specific studies detailing 2-ethylbenzotriazole as a catalyst are not extensively documented, its structural similarity to other N-substituted benzotriazoles suggests it could participate in similar mechanistic pathways. The benzotriazole moiety can act as a good leaving group and can also stabilize intermediates, properties that are crucial for mediation in organic synthesis. For instance, the lithiation of N-substituted benzotriazoles, such as 1-ethylbenzotriazole (B91943), has been shown to occur at the α-carbon of the ethyl group, demonstrating the influence of the substituent on the reaction pathway. researchgate.net

Radical Reaction Pathways in 2-Ethylbenzotriazole Chemistry

Radical reactions offer alternative pathways for the transformation of 2-ethylbenzotriazole. A radical mechanism has been proposed to account for the chemistry of 2-alkylbenzotriazoles. osti.gov Radical reactions typically involve three key stages: initiation, propagation, and termination. libretexts.orgpreprints.org

Initiation: This step involves the formation of a radical species, which can be generated by heat or light (photolysis) from a radical initiator.

Propagation: The initial radical reacts with a molecule to generate a new radical, which then continues the reaction in a chain process. preprints.org For 2-ethylbenzotriazole, this could involve abstraction of a hydrogen atom from the ethyl group or addition of a radical to the aromatic ring.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. preprints.org

The study of alkoxy radicals (RO•) provides a general framework for understanding potential radical pathways. caltech.edu These radicals can undergo several reactions, including hydrogen abstraction, unimolecular isomerization, or dissociation. caltech.edu In the context of 2-ethylbenzotriazole, radical intermediates could be involved in its thermal decomposition and rearrangement reactions.

Thermal Degradation and Pyrolytic Transformations of Ethylbenzotriazole Isomers

The thermal stability and degradation pathways of benzotriazole derivatives are of significant interest. Thermogravimetric analysis (TGA) can be used to determine the temperatures at which these compounds decompose. tainstruments.com For some substituted benzotriazoles, decomposition occurs at temperatures around 250°C.

Flash vacuum pyrolysis (FVP) of benzotriazoles is a method for generating highly reactive intermediates. researchgate.net The pyrolysis of 1-alkoxycarbonylbenzotriazoles has been shown to produce both 1-ethylbenzotriazole and 2-ethylbenzotriazole through decarboxylation. researchgate.net One study reported yields of 52% for the 1-ethyl isomer and 42% for the 2-ethyl isomer upon heating the corresponding ethyl ester. researchgate.net Another investigation found a higher yield of the 2-ethyl isomer, leading to the proposal of a concerted decarboxylation mechanism. researchgate.net

A significant pyrolytic transformation is the 1,5-shift that interconverts 2-ethylbenzotriazole and 1-ethylbenzotriazole. acs.org This rearrangement highlights the dynamic nature of the ethyl group's position on the triazole ring under thermal stress. The initial step in the FVP of benzotriazoles is believed to be the reversible ring-opening to diazoimine intermediates. researchgate.net

| Precursor | Conditions | Major Products | Minor Products | Reference |

|---|---|---|---|---|

| 1-Ethoxycarbonylbenzotriazole | Pyrolysis (ca. 120-160°C) | 1-Ethylbenzotriazole | 2-Ethylbenzotriazole | researchgate.net |

| 2-Ethylbenzotriazole | Flash Vacuum Pyrolysis | 1-Ethylbenzotriazole | - | acs.org |

Electrophilic and Nucleophilic Substitution Mechanisms at the Benzotriazole Moiety

The benzotriazole ring can undergo substitution reactions, with the outcome influenced by the electronic properties of the substituent.

Electrophilic Substitution: The benzene (B151609) part of the benzotriazole ring is susceptible to electrophilic aromatic substitution. masterorganicchemistry.comrahacollege.co.inmsu.edu The ethyl group at the N-2 position is an electron-donating group, which activates the benzene ring towards electrophilic attack. libretexts.org This activation means that electrophilic substitution on 2-ethylbenzotriazole would occur faster than on unsubstituted benzene. The ethyl group directs incoming electrophiles to the ortho and para positions (carbons 4, 7, and 5, 6 respectively). The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com

Deprotonation of the intermediate by a weak base to restore aromaticity. masterorganicchemistry.com

Nucleophilic Substitution: Nucleophilic substitution on the benzotriazole ring is less common and generally requires the presence of a good leaving group on the aromatic ring. gatech.educhemguide.co.ukksu.edu.sa The mechanism can proceed via an SNAr pathway, which involves the formation of a Meisenheimer complex, or other pathways depending on the substrate and reaction conditions. For 2-ethylbenzotriazole, a nucleophile would attack a carbon atom bearing a leaving group, leading to the displacement of that group.

Rearrangement Reactions and their Mechanistic Implications

Rearrangement reactions involve the migration of an atom or group within a molecule. A key rearrangement involving 2-ethylbenzotriazole is its thermal conversion to 1-ethylbenzotriazole. acs.org This transformation is an example of a sigmatropic rearrangement, specifically a acs.orgcqvip.com-shift, where the ethyl group migrates from one nitrogen atom to another.

Other types of rearrangements, such as the Hofmann, Curtius, or Beckmann rearrangements, proceed through electron-deficient nitrogen intermediates. tmv.ac.inmasterorganicchemistry.com While not directly reported for 2-ethylbenzotriazole itself, the principles of these reactions are relevant to understanding the potential behavior of intermediates that could be formed from the benzotriazole moiety under certain conditions. For example, the loss of N₂ from the triazole ring can lead to the formation of nitrene or diradical species, which are prone to rearrangement. acs.org

Kinetic and Thermodynamic Studies of 2-Ethylbenzotriazole Reactions

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, mechanisms, and spontaneity. doubtnut.comwikipedia.orgdoubtnut.comlibretexts.orgkhanacademy.org Such studies for 2-ethylbenzotriazole could involve determining rate laws, activation energies, and thermodynamic parameters like enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). researchgate.netmdpi.compjoes.com

For instance, the thermal degradation of 2-ethylbenzotriazole can be analyzed using techniques like TGA and Differential Scanning Calorimetry (DSC). tainstruments.comnih.gov By conducting these experiments at different heating rates, kinetic parameters for the decomposition process can be calculated using various models (e.g., Avrami-Erofeev equation). mdpi.com

A hypothetical kinetic study of a reaction involving 2-ethylbenzotriazole, such as its thermal isomerization to 1-ethylbenzotriazole, would aim to determine the reaction order and rate constant.

| Parameter | Value | Significance |

|---|---|---|

| ΔH° (Enthalpy Change) | e.g., -15 kJ/mol | Indicates an exothermic reaction. |

| ΔS° (Entropy Change) | e.g., +5 J/(mol·K) | Suggests a slight increase in disorder. |

| ΔG° (Gibbs Free Energy Change) | e.g., -16.5 kJ/mol at 298 K | Indicates a spontaneous reaction under standard conditions. |

| Ea (Activation Energy) | e.g., 120 kJ/mol | Represents the energy barrier that must be overcome for the reaction to occur. |

The spontaneity of a reaction is indicated by a negative ΔG°, which is influenced by both the enthalpy and entropy changes. researchgate.net Kinetic studies help to elucidate the reaction mechanism by identifying the rate-determining step and the species involved in it. libretexts.org

Based on a thorough review of the available scientific literature, a detailed article focusing solely on the coordination chemistry of the specific compound “2-Ethylbenzotriazole” cannot be generated according to the specified outline. The search results did not yield sufficient in-depth research, such as synthesis protocols, structural analyses, or electronic structure studies, that are specific to 2-Ethylbenzotriazole metal complexes.

While there is extensive research on the coordination chemistry of the parent compound, benzotriazole, and other derivatives like 1-methylbenzotriazole, this information does not directly apply to 2-Ethylbenzotriazole and cannot be used to accurately construct the requested article. sapub.orgsoton.ac.ukscispace.commdpi.com The strict requirement to focus exclusively on 2-Ethylbenzotriazole and adhere to the detailed outline cannot be met with the currently available scientific data. One study mentions ethylbenzotriazole complexes in passing but does not provide the specific synthetic, crystallographic, or electronic structure details necessary to fulfill the user's request. researchgate.net

Therefore, it is not possible to provide a scientifically accurate and thorough article on the coordination chemistry of 2-Ethylbenzotriazole that adheres to the provided structure.

Coordination Chemistry of 2 Ethylbenzotriazole: Ligand Design and Metal Complexation

Catalytic Applications of 2-Ethylbenzotriazole-Derived Metal Complexes

There is a notable lack of specific research findings on the catalytic applications of metal complexes derived from 2-Ethylbenzotriazole. While broader studies on benzotriazole (B28993) derivatives suggest potential catalytic activity, for example in palladium-catalyzed cross-coupling reactions, no detailed reports on the catalytic performance, substrate scope, or reaction efficiency specifically for 2-Ethylbenzotriazole complexes could be identified.

Table 1: Catalytic Performance of 2-Ethylbenzotriazole-Derived Metal Complexes

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Turnover Number (TON) | Source |

|---|

Utilization of 2-Ethylbenzotriazole Coordination Compounds in Advanced Materials Science

Information regarding the specific use of 2-Ethylbenzotriazole coordination compounds in advanced materials science is scarce. The scientific literature provides insights into the properties of materials derived from other benzotriazole ligands, which exhibit properties such as luminescence and interesting magnetic behaviors. bohrium.comnih.govrsc.org However, specific data on the synthesis, structure, and functional properties (e.g., photophysical, magnetic, porous) of advanced materials based on 2-Ethylbenzotriazole are not available.

Table 2: Properties of Advanced Materials Derived from 2-Ethylbenzotriazole Coordination Compounds

| Material | Metal Ion | Synthesis Method | Key Properties | Application | Source |

|---|

Supramolecular Chemistry of 2 Ethylbenzotriazole: Self Assembly and Non Covalent Interactions

Role of 2-Ethylbenzotriazole in Supramolecular Assemblies and Networks

2-Ethylbenzotriazole, a derivative of benzotriazole (B28993), serves as a crucial component in the formation of higher-order supramolecular structures. The benzotriazole moiety is recognized for its ability to act as a ligand, coordinating with transition metals to create complex networks. nih.govtandfonline.com For instance, substituted benzotriazoles can react with metal cations like Co(II), Ni(II), and Cu(II) to form coordination complexes, which then assemble into larger supramolecular frameworks through secondary interactions such as hydrogen bonding and π–π interactions. tandfonline.com

The self-assembly process often begins with the formation of primary units, like dimers, driven by strong forces such as electrostatic interactions or hydrogen bonding. nih.gov These initial units then organize into more extensive, ordered assemblies through weaker forces like van der Waals interactions and π-π stacking. nih.gov In the case of 2-Ethylbenzotriazole and its analogs, the nitrogen atoms of the triazole ring and the aromatic nature of the benzo group provide the necessary sites for these varied interactions, enabling the construction of one-dimensional chains, two-dimensional layers, and three-dimensional networks. tandfonline.comrsc.org The resulting assemblies can exhibit properties distinct from the individual molecules, such as luminescence, which is influenced by the supramolecular network and intermolecular π-interactions. rsc.org

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are the primary driving forces behind the self-assembly of 2-Ethylbenzotriazole-based structures. numberanalytics.com These interactions, while individually weak, collectively dictate the conformation and stability of the resulting supramolecular assemblies. nih.govnumberanalytics.com The key non-covalent interactions involving the 2-Ethylbenzotriazole unit include hydrogen bonding, π-π stacking, and van der Waals forces. numberanalytics.comnih.gov

Hydrogen Bonding: The benzotriazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. utah.edu This allows them to form hydrogen bonds with suitable donor molecules, including water or other ligands within a coordination complex. tandfonline.commdpi.com These directional interactions are critical in guiding the assembly into specific architectures. utah.edu For example, in metal complexes involving substituted benzotriazoles, hydrogen bonds between ligands and water molecules contribute to the formation of extensive supramolecular frameworks. tandfonline.com

π-π Stacking: The aromatic benzene (B151609) ring of 2-Ethylbenzotriazole facilitates π-π stacking interactions. acs.org These interactions occur between the electron-rich π systems of adjacent aromatic rings and are crucial for the stability of layered or stacked structures. rsc.org The distance between the centroids of stacked rings is a key parameter; for instance, a distance of 3.6026 Å has been observed in a π,π-stacking interaction involving a benzotriazole ring, indicating a significant stabilizing force. rsc.org

| Interaction Type | Description | Role in 2-Ethylbenzotriazole Assemblies | Typical Energy (kJ/mol) |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O). utah.edu | Directs the formation of specific networks and chains. tandfonline.comrsc.org | 5 - 50 google.com |

| π-π Stacking | Non-covalent interaction between aromatic rings. numberanalytics.com | Stabilizes layered structures and influences electronic properties. rsc.orgacs.org | 0 - 50 |

| Van der Waals Forces | Weak, non-specific attractions between molecules from temporary dipoles. numberanalytics.com | Contribute to overall crystal packing and stability. nih.gov | < 10 |

| Anion-π Interactions | Electrostatic interaction between an anion and the face of a π-system. nih.gov | Can stabilize complexes where anions are present in the structure. rsc.org | Variable |

Molecular Recognition Phenomena Involving the Benzotriazole Unit

Molecular recognition is the process where molecules selectively bind to one another through non-covalent interactions. supramolecularevans.comnih.gov The benzotriazole moiety is an effective unit for molecular recognition due to its structural and electronic features. It can recognize and bind to various chemical species, including metal ions, anions, and other organic molecules (guests). tandfonline.com

The nitrogen atoms in the triazole ring make it an excellent ligand for coordinating with a variety of transition metal ions, forming stable complexes. nih.govtandfonline.com This recognition is fundamental to building metal-organic frameworks (MOFs) and coordination polymers. Furthermore, the aromatic surface of the benzotriazole ring can participate in stacking interactions with other aromatic systems, while the N-H group (in 1H-benzotriazole) and the other ring nitrogens can act as hydrogen bond donors and acceptors, respectively, allowing for the recognition of complementary molecules. rsc.orgacs.org

In the context of materials science, molecularly imprinted polymers (MIPs) have been developed using benzotriazole as the template molecule. researchgate.net These polymers are synthesized to have cavities that are complementary in shape and functionality to the template, enabling them to selectively rebind benzotriazole from a mixture of other compounds. researchgate.net This demonstrates the specific molecular recognition capabilities of the benzotriazole structure, driven by the precise arrangement of functional groups that engage in non-covalent interactions with the target molecule. researchgate.net

Self-Assembly Strategies for 2-Ethylbenzotriazole-Based Materials

The fabrication of materials from 2-Ethylbenzotriazole relies on self-assembly, a process where molecules spontaneously organize into ordered structures. numberanalytics.com This "bottom-up" approach is central to creating novel supramolecular architectures. nih.gov Key strategies include solution-based assembly, surface-confined assembly, and the use of pre-organized building blocks.

Solution-Based Self-Assembly: This is a common method where components are dissolved in a solvent, and assembly is induced by changing conditions such as concentration, temperature, or solvent composition. For instance, coordination complexes of substituted benzotriazoles and metal salts are often formed by mixing solutions of the ligand and the metal salt, leading to crystallization of the supramolecular network. tandfonline.comresearchgate.net

Surface-Confined Self-Assembly: In this strategy, molecules are assembled on a solid substrate. For example, benzotriazole has been shown to form one-dimensional molecular chains on a gold surface (Au(111)). rsc.org The molecules organize through hydrogen bonds, creating ordered structures in a two-dimensional plane. rsc.org This technique is crucial for developing nanostructured surfaces and molecular electronic devices. Self-assembled monolayers (SAMs) of benzotriazole are also used to protect metal surfaces, like copper, from corrosion. ampp.org

Hierarchical Self-Assembly: This involves a multi-step process where smaller, pre-formed assemblies act as building blocks for larger, more complex structures. nih.gov For example, molecules might first form dimers or small clusters through strong interactions, which then aggregate into larger nanostructures via weaker forces. nih.gov This hierarchical approach allows for greater control over the final architecture and its properties.

Exploration of 2-Ethylbenzotriazole in Aqueous Supramolecular Systems

The behavior of molecules in aqueous environments is a critical area of supramolecular chemistry, given its relevance to biological systems and various applications. frontiersin.org The study of 2-Ethylbenzotriazole in water is influenced by its solubility and its ability to interact with water molecules. While many benzotriazole derivatives are designed for use in organic solvents or solid-state applications, some can be incorporated into aqueous systems, often as part of larger, amphiphilic structures. researchgate.net

For instance, polymers containing benzotriazole functionalities have been designed to form micelle-type assemblies in aqueous solutions. researchgate.net In these structures, the hydrophobic parts of the polymer (which could include the ethyl and benzo groups of 2-Ethylbenzotriazole) aggregate to minimize contact with water, while hydrophilic parts remain exposed to the aqueous phase. This self-assembly is driven by the hydrophobic effect, a primary organizing force in water. nih.gov

Integration into Functional Supramolecular Materials and Devices

The organized structures formed by the self-assembly of 2-Ethylbenzotriazole and its derivatives are not merely structural curiosities; they are the basis for a wide range of functional materials and devices. nih.gov The properties of these materials are directly linked to their supramolecular architecture.

Organic Electronics and Photonics: Benzotriazole-based materials are extensively used in organic electronics. mdpi.comsioc-journal.cn They can act as either electron-donating or electron-accepting components in organic photovoltaic cells (solar cells). mdpi.comsioc-journal.cn Polymers incorporating benzotriazole derivatives have been synthesized and tested in bulk heterojunction solar cells, with power conversion efficiencies reaching up to 5.5% in some cases. nih.gov The performance of these devices is highly dependent on the molecular ordering and charge carrier mobility, which are governed by the self-assembly and intermolecular interactions within the polymer film. nih.gov Additionally, copper(I) complexes with N-functionalized benzotriazole ligands have shown promise as luminescent materials, with potential applications in lighting and displays. rsc.org

Sensors and Catalysis: The molecular recognition capabilities of the benzotriazole unit make it suitable for creating chemical sensors. frontiersin.org Supramolecular cages and frameworks can be designed to selectively bind specific molecules or ions, leading to a detectable signal, such as a change in fluorescence. Host-guest chemistry involving benzotriazole derivatives is also relevant for developing catalysts, where the supramolecular host can orient a substrate for a specific reaction.

Other Applications: Benzotriazole derivatives are also investigated for a variety of other functions. They are used as intermediates in the synthesis of pharmaceuticals and as corrosion inhibitors. nih.govampp.org The ability to form robust, self-assembled monolayers on metal surfaces is a direct application of their supramolecular properties. ampp.org In materials science, they can be incorporated into polymers to enhance thermal stability. The development of functional supramolecular hydrogels and other smart materials also represents a growing area of application. nih.gov

| Application Area | Function of 2-Ethylbenzotriazole Derivative | Example Material/Device | Key Supramolecular Feature |

|---|---|---|---|

| Organic Photovoltaics | Acts as an electron donor or acceptor unit in conjugated polymers. mdpi.comnih.gov | Bulk heterojunction solar cells. nih.gov | Controlled molecular ordering and π-π stacking for efficient charge transport. nih.gov |

| Luminescent Materials | Forms part of a ligand in emissive metal complexes. rsc.org | Copper(I) complexes for potential use in OLEDs. rsc.org | Supramolecular network structure influences photoluminescence quantum yields. rsc.org |

| Corrosion Inhibition | Forms a protective self-assembled monolayer (SAM) on metal surfaces. ampp.org | Anti-tarnish coatings for copper. ampp.org | Strong adsorption and formation of a dense, hydrophobic layer. ampp.org |

| Chemical Sensing | Acts as a recognition unit in a host molecule. frontiersin.org | Fluorescent chemosensors. frontiersin.org | Selective host-guest binding. |

| Polymer Science | Incorporated into polymers to modify properties. researchgate.net | Polymers with enhanced thermal stability. | Self-assembly into nanoscale domains. researchgate.net |

Advanced Spectroscopic and Electrochemical Characterization Techniques Applied to 2 Ethylbenzotriazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships, which is crucial for the unambiguous identification of isomers like 2-Ethylbenzotriazole, where the ethyl group is attached to the N2 position of the benzotriazole (B28993) ring. clockss.org

The ¹H NMR spectrum of 2-Ethylbenzotriazole is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the ethyl group. The symmetry of the 2-substituted benzotriazole ring means there will be two sets of chemically equivalent aromatic protons. The protons on C4/C7 and C5/C6 would appear as two distinct multiplets, typically in the range of 7.0-8.5 ppm. researchgate.netresearchgate.net The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons, shifted downfield due to the adjacent nitrogen atom, and a triplet for the terminal methyl (-CH₃) protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-Ethylbenzotriazole, six distinct signals are expected: four for the aromatic carbons and two for the ethyl group carbons. The chemical shifts of the angular quaternary carbons (C3a and C7a) are particularly useful for distinguishing between N1 and N2 substituted isomers. clockss.org In N2-substituted benzotriazoles, these two carbons are chemically equivalent due to symmetry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethylbenzotriazole Note: These are estimated values based on general chemical shift principles and data from analogous compounds. Actual experimental values may vary.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C4 / C7 | ~7.8 - 8.1 (multiplet) | ~118 - 122 |

| Aromatic CH | C5 / C6 | ~7.3 - 7.6 (multiplet) | ~126 - 130 |

| Aromatic Quaternary C | C3a / C7a | - | ~144 - 148 |

| Aliphatic CH₂ | Ethyl | ~4.7 - 5.0 (quartet) | ~45 - 50 |

| Aliphatic CH₃ | Ethyl | ~1.5 - 1.8 (triplet) | ~13 - 16 |

To confirm the structural assignments made from 1D NMR, several 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. huji.ac.illibretexts.org For 2-Ethylbenzotriazole, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations between adjacent aromatic protons (e.g., between H5 and H6) would also be visible, helping to assign the aromatic system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edu It is invaluable for assigning carbon resonances. For example, the proton signal for the methylene group would show a correlation peak to its corresponding carbon signal in the ¹³C spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over two to three bonds, and is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons that have no attached protons. columbia.educolumbia.edu In 2-Ethylbenzotriazole, HMBC would show a correlation from the methylene protons to the angular C3a/C7a carbons of the benzotriazole ring, definitively proving the N2-substitution pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Structure

For 2-Ethylbenzotriazole, the IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹ (around 2850-2990 cm⁻¹). msu.edu The aromatic ring itself would produce characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. vscht.cz Vibrations involving the triazole ring (C=N, N=N stretching) would also be present. The absence of a broad N-H stretching band (typically around 3200-3500 cm⁻¹) confirms that the benzotriazole nitrogen is substituted.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for 2-Ethylbenzotriazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2990 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong (multiple bands) |

| CH₂/CH₃ Bending | 1370 - 1470 | Medium |

| C-N / N=N Ring Stretch | 1200 - 1400 | Medium |

| Aromatic C-H Out-of-Plane Bend | 740 - 780 | Strong |

Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals, making it a useful tool for analyzing the core structure of 2-Ethylbenzotriazole.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk The molecular ion peak (M⁺) for 2-Ethylbenzotriazole (C₈H₉N₃) would be expected at an m/z value corresponding to its molecular weight (approximately 147.08 g/mol ).

Upon ionization, the molecular ion can undergo fragmentation. The fragmentation pattern is predictable based on the stability of the resulting fragments. uni-saarland.de For 2-Ethylbenzotriazole, common fragmentation pathways would likely include:

Loss of an ethyl radical (•CH₂CH₃): This involves the cleavage of the N-C bond, resulting in a stable benzotriazole cation fragment at m/z 118.

Loss of ethylene (B1197577) (C₂H₄): A rearrangement reaction could lead to the loss of a neutral ethylene molecule, producing a fragment at m/z 119.

Loss of nitrogen gas (N₂): A characteristic fragmentation of many nitrogen-containing heterocycles is the elimination of a stable N₂ molecule, which would lead to a fragment at m/z 119.

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Ethylbenzotriazole

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 147 | [C₈H₉N₃]⁺ (Molecular Ion) | - |

| 119 | [C₆H₅N]⁺ or [C₈H₉N₃ - N₂]⁺ | N₂ or C₂H₄ |

| 118 | [C₆H₄N₃]⁺ | •C₂H₅ |

| 91 | [C₆H₅N]⁺ | •C₂H₅, N₂ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | •C₂H₅, N₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Orbitals

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edu The benzotriazole moiety is a known chromophore that absorbs strongly in the UV region. scirp.org The absorption is primarily due to π → π* and n → π* electronic transitions within the conjugated aromatic and triazole ring system. utoronto.ca

The UV spectrum of 2-Ethylbenzotriazole is expected to show intense absorption bands in the UVA and UVB regions (approximately 280-400 nm). scirp.org The primary absorption bands would correspond to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The presence of the ethyl group, being an alkyl substituent, is expected to have only a minor effect (a slight bathochromic or red shift) on the absorption maxima compared to the parent benzotriazole molecule.

Electrochemical Studies of 2-Ethylbenzotriazole and its Derivatives

Electrochemical studies are frequently used to investigate the redox properties of molecules and their interactions with surfaces, particularly in the context of corrosion inhibition. Benzotriazole and its derivatives are well-documented as effective corrosion inhibitors for metals like copper and steel. mdpi.comasianpubs.org The inhibitory action arises from the formation of a protective, passive film on the metal surface through chemisorption. deswater.com

Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to characterize this behavior. Cyclic voltammetry can be used to study the reduction and oxidation potentials of 2-Ethylbenzotriazole. Studies on the parent benzotriazole have shown an irreversible reduction process in acidic media, which is diffusion-controlled. researchgate.net

In corrosion studies, potentiodynamic polarization curves would demonstrate that 2-Ethylbenzotriazole can suppress both anodic (metal dissolution) and cathodic (oxygen reduction) reactions, classifying it as a mixed-type inhibitor. asianpubs.org EIS measurements would show an increase in charge-transfer resistance upon addition of the inhibitor, indicating the formation of a barrier layer that impedes the corrosion process. deswater.com The lone pair electrons on the nitrogen atoms of the triazole ring play a crucial role in coordinating with the metal surface, forming a stable complex that protects the metal from corrosive agents. mdpi.com

Cyclic Voltammetry for Redox Behavior and Electron Transfer Kinetics

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of chemical species. In the context of benzotriazole derivatives, CV provides insights into the stability of the molecule over a range of potentials and the nature of its electron transfer processes.

Studies on the parent compound, benzotriazole, and related triazoles at a glassy carbon electrode have shown a distinct electrochemical signature. Typically, these compounds exhibit a single, irreversible reduction peak in the cathodic scan, with no corresponding oxidation peak observed in the reverse anodic scan. scispace.com This behavior suggests that the reduction of the triazole ring is an electrochemically irreversible process, leading to a product that is not readily oxidized back to the starting material under the experimental conditions. scispace.com The reduction is often attributed to the N=N moiety within the triazole ring system. scispace.com

The electron transfer kinetics of such irreversible processes can be evaluated by analyzing the effect of the potential scan rate on the peak potential and current. For 2-Ethylbenzotriazole, it is expected to follow a similar pattern, demonstrating an irreversible reduction wave. The precise potential at which this occurs and the specific kinetics would depend on experimental conditions such as the electrode material, solvent, supporting electrolyte, and pH. scispace.com While general theories of coupled ion-electron transfer and fast electron-transfer reactions provide a framework for understanding these processes, specific kinetic data for 2-Ethylbenzotriazole from CV studies is not extensively detailed in the available literature. mit.edubrandeis.eduresearchgate.net

Research Findings on Benzotriazole Redox Behavior:

Redox Activity: Primarily shows a reduction peak in acidic media. scispace.com

Process Type: The reduction is typically a single, irreversible wave. scispace.com

Anodic Behavior: No oxidation peak is generally observed, indicating the stability of the compound against oxidation within the common potential window. scispace.com

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a cornerstone technique for evaluating the efficacy of corrosion inhibitors. By scanning the potential of a metal sample and measuring the resulting current, a Tafel plot is generated, which provides critical parameters about the corrosion process. palmsens.com This method is widely used to assess how inhibitors like 2-Ethylbenzotriazole alter the corrosion kinetics of metals, particularly copper and its alloys.

When 2-Ethylbenzotriazole is introduced into a corrosive environment, it adsorbs onto the metal surface, forming a protective barrier. This is reflected in the potentiodynamic polarization curve. The addition of the inhibitor typically causes a significant decrease in the corrosion current density (icorr). researchgate.net The corrosion potential (Ecorr) may shift slightly to more anodic or cathodic values, or remain largely unchanged. researchgate.net An inhibitor that affects both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions is classified as a mixed-type inhibitor, a category to which benzotriazoles commonly belong. researchgate.netunishivaji.ac.in The values for Ecorr and icorr are determined by the Tafel extrapolation method, which involves fitting the linear portions of the anodic and cathodic branches of the polarization curve. researchgate.netmmu.ac.uk

The inhibition efficiency (IE%) can be calculated from the icorr values obtained in the absence and presence of the inhibitor.

Table 6.5.2: Representative Potentiodynamic Polarization Data for a Metal in a Corrosive Medium With and Without a Benzotriazole-type Inhibitor

| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) |

| 0 mM (Blank) | -250 | 15.0 | 70 | 120 |

| 5 mM | -235 | 1.8 | 75 | 115 |

Note: Data are illustrative, based on typical results for benzotriazole inhibitors.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the properties of the electrode/electrolyte interface. nih.gov It is particularly valuable for characterizing the protective films formed by corrosion inhibitors such as 2-Ethylbenzotriazole. The technique involves applying a small amplitude AC potential signal over a wide range of frequencies and measuring the current response to determine the impedance of the system. nih.govmdpi.com

The data is commonly visualized in two types of plots:

Nyquist Plot: This plot of imaginary impedance (-Zimag) versus real impedance (Zreal) often shows a semicircular shape for corrosion processes. palmsens.combiologic.net The diameter of this semicircle is equivalent to the charge transfer resistance (Rct). A larger diameter indicates a higher Rct and thus, better corrosion resistance. researchgate.net

Bode Plot: This consists of two graphs: the logarithm of the impedance modulus (|Z|) versus the logarithm of frequency, and the phase angle versus the logarithm of frequency. palmsens.com For an effective inhibitor film, the Bode plot will show higher impedance values at low frequencies. researchgate.net

When 2-Ethylbenzotriazole forms a protective layer on a metal surface, it acts as a barrier to charge transfer. This leads to a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl), as the inhibitor molecules displace water and other ions from the metal surface. researchgate.net These parameters are often extracted by fitting the EIS data to an equivalent electrical circuit model that represents the physical phenomena occurring at the interface. mdpi.com

Table 6.5.3: Typical EIS Parameters for a Metal Surface With and Without a Benzotriazole Inhibitor Film

| Condition | Rs (Ω·cm²) | Rct (kΩ·cm²) | Cdl (µF/cm²) |

| Without Inhibitor | 20 | 1.5 | 200 |

| With Inhibitor | 22 | 18.0 | 35 |

Note: Data are illustrative. Rs = Solution resistance; Rct = Charge transfer resistance; Cdl = Double-layer capacitance.

Computational and Theoretical Chemistry Approaches in 2 Ethylbenzotriazole Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For 2-Ethylbenzotriazole, DFT calculations are employed to determine its optimal molecular geometry and to understand its electronic properties.

Molecular Geometry: DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are used to perform geometry optimizations. researchgate.net This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated geometries can be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. For instance, DFT calculations on related benzimidazole (B57391) and benzotriazole (B28993) structures have shown excellent agreement between calculated and experimental geometric parameters. researchgate.netnih.gov The optimization of 2-Ethylbenzotriazole would reveal the precise spatial orientation of the ethyl group relative to the benzotriazole ring system.

Electronic Structure: DFT calculations also provide a wealth of information about the electronic distribution within the molecule. Key properties derived from these calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density and Charge Distribution: DFT can map the electron density, revealing how electrons are distributed across the molecule. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, identifying electron-rich and electron-poor regions, which is critical for understanding intermolecular interactions and reaction mechanisms. nih.gov

Below is a table of hypothetical optimized geometric parameters for 2-Ethylbenzotriazole, based on typical values for related structures calculated using DFT.

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | N2-N3 | 1.34 Å |

| Bond Length | N1-C6 (benzene ring) | 1.39 Å |

| Bond Length | N2-C1' (ethyl group) | 1.48 Å |

| Bond Angle | N1-N2-N3 | 108.5° |

| Bond Angle | N3-N2-C1' (ethyl group) | 125.0° |

| Dihedral Angle | C6-N1-N2-C1' (ethyl group) | ~180.0° |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often used to obtain highly accurate electronic structure information.

For 2-Ethylbenzotriazole, ab initio calculations can provide benchmark values for its electronic properties. While computationally more demanding than DFT, methods like MP2 and CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) offer a more rigorous treatment of electron correlation, which is the interaction between electrons. This leads to more precise calculations of:

Total Energy and Relative Energies: High-accuracy calculations are essential for determining the relative stability of different tautomers or conformers of 2-Ethylbenzotriazole.

Ionization Potentials and Electron Affinities: These fundamental properties, which describe the energy required to remove an electron and the energy released upon adding an electron, respectively, can be calculated with high precision.

Excited State Properties: Advanced ab initio methods can be used to study the electronic excited states of the molecule, which is crucial for understanding its photophysical properties, though this is often handled by Time-Dependent DFT (TD-DFT) for larger molecules. nih.gov

Studies on the parent benzotriazole molecule have utilized ab initio methods to investigate its structure and the effects of hydration, demonstrating the power of these techniques in accurately describing intermolecular interactions. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment. nih.gov

For 2-Ethylbenzotriazole, MD simulations are particularly useful for:

Conformational Analysis: The ethyl group attached to the nitrogen atom is flexible and can rotate. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (conformers) and the energy barriers between them. biorxiv.org This provides a "conformational landscape," revealing the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

Intermolecular Interactions: MD simulations excel at modeling how 2-Ethylbenzotriazole interacts with other molecules, such as solvents or biological macromolecules. By placing the molecule in a simulated box of water, for example, one can study its hydration shell and calculate properties like the free energy of solvation. In a biological context, MD can be used to simulate the binding of 2-Ethylbenzotriazole to a protein active site, revealing the stability of the complex and the key interactions (e.g., hydrogen bonds, van der Waals forces) that govern binding. researchgate.netpensoft.net Such simulations are crucial in fields like drug discovery. nih.gov

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

For 2-Ethylbenzotriazole, several spectroscopic parameters can be calculated:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govucm.es By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can be compared directly with experimental data to confirm the molecular structure or to help assign complex spectra. nih.gov

Vibrational Spectra (IR and Raman): The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) and Raman spectra. These frequencies can be calculated by performing a frequency analysis on the optimized geometry. researchgate.net The calculation provides the normal modes of vibration, their corresponding frequencies, and their intensities. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve good agreement. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions of a molecule, which correspond to its absorption of UV-visible light. nih.gov The calculation yields the excitation energies (which can be converted to wavelengths) and the oscillator strengths (related to the intensity of the absorption peaks). researchgate.net

The table below shows a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for the aromatic carbons of 2-Ethylbenzotriazole.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C4 | 118.9 | 118.5 |

| C5 | 126.5 | 126.1 |

| C6 | 129.8 | 129.5 |

| C7 | 111.2 | 110.8 |

| C8 (fused) | 144.5 | 144.2 |

| C9 (fused) | 133.0 | 132.7 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govmdpi.com The core principle is that the structure of a molecule dictates its properties and activities. mdpi.com

A QSAR study on a series of 2-Ethylbenzotriazole derivatives would involve several steps:

Data Set Collection: A set of 2-Ethylbenzotriazole analogs with experimentally measured values for a specific property (e.g., inhibitory concentration against an enzyme, corrosion inhibition efficiency) is required.

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the measured property. nih.govfrontiersin.org

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com

Once a validated QSAR model is developed, it can be used to predict the properties of new, unsynthesized 2-Ethylbenzotriazole derivatives, guiding the design of new compounds with enhanced properties.

The following table lists common types of molecular descriptors used in QSAR modeling.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Molecular formula and composition |

| Topological (2D) | Connectivity Indices, Kappa Shape Indices | Atom connectivity and molecular branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and charge distribution |

Reaction Pathway Analysis and Transition State Characterization

Understanding the mechanism of a chemical reaction involving 2-Ethylbenzotriazole requires identifying the reactants, products, and any intermediates, as well as characterizing the transition states that connect them. Computational chemistry offers methods to map out the entire reaction pathway on the potential energy surface.

Transition State Search: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path of a reaction. ucsb.edu Locating this structure is a critical but challenging task in computational chemistry. github.io Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) methods, such as QST2 and QST3, are commonly used. youtube.com A QST2 calculation requires the optimized structures of the reactant and product, while a QST3 calculation also includes an initial guess for the transition state structure. github.io

Reaction Pathway Following: Once a transition state is located and verified (by a frequency calculation, which should show exactly one imaginary frequency corresponding to the reaction coordinate), the Intrinsic Reaction Coordinate (IRC) method can be used. An IRC calculation follows the reaction path downhill from the transition state, confirming that it correctly connects the desired reactants and products. chemrxiv.org

By calculating the energies of the reactants, transition state, and products, key thermodynamic and kinetic parameters can be determined:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

These calculations provide fundamental insights into the feasibility and mechanism of reactions, such as the synthesis or degradation of 2-Ethylbenzotriazole. e3s-conferences.org

Emerging Research Applications and Future Directions for 2 Ethylbenzotriazole

Advancements in Agrochemical Research and Plant Protection Agents Utilizing 2-Ethylbenzotriazole Derivatives

The benzotriazole (B28993) moiety is a well-established pharmacophore in the development of agrochemicals, known for its broad spectrum of biological activities. ontosight.ainih.gov Derivatives of benzotriazole are being investigated for their potential as fungicides, bactericides, and plant defense activators. ontosight.aithieme-connect.de Research in this area is driven by the need for new, effective, and environmentally safer plant protection agents.